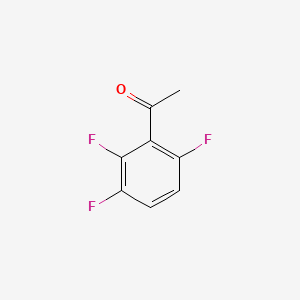

2',3',6'-Trifluoroacetophenone

Description

The exact mass of the compound 2',3',6'-Trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',3',6'-Trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',6'-Trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGVPJYDRJJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344068 | |

| Record name | 2',3',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-22-2 | |

| Record name | 1-(2,3,6-Trifluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208173-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',3',6'-Trifluoroacetophenone CAS number 208173-22-2

An In-Depth Technical Guide to 2',3',6'-Trifluoroacetophenone (CAS: 208173-22-2): Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

2',3',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a specialized building block in synthetic and medicinal chemistry. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, significantly influencing the reactivity of both the aromatic system and the ketone functional group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, explores plausible and detailed synthetic pathways, analyzes its chemical reactivity and synthetic utility, and outlines critical safety and handling protocols. The insights herein are designed to facilitate the effective use of this versatile intermediate in complex molecular design and discovery.

The Strategic Role of Fluorinated Aromatics in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, capable of dramatically altering a compound's physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[1]

While much attention is given to the trifluoromethyl group, the introduction of fluorine atoms directly onto an aromatic ring, as seen in 2',3',6'-Trifluoroacetophenone, offers a more nuanced approach. The high electronegativity of fluorine significantly alters the electron distribution within the phenyl ring, rendering the attached carbonyl group more electrophilic and influencing the regiochemistry of subsequent reactions. This makes 2',3',6'-Trifluoroacetophenone a valuable intermediate for creating complex molecular architectures where precise electronic tuning is paramount.

Physicochemical and Spectroscopic Profile

Characterizing a chemical intermediate is the foundational step for its successful application. While extensive experimental data for this specific isomer is not broadly published, a profile can be assembled from available sources.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 208173-22-2 | [2][3][4][5] |

| Molecular Formula | C₈H₅F₃O | [2][3][4][5] |

| Molecular Weight | 174.12 g/mol | [2][3][4][5] |

| IUPAC Name | 1-(2,3,6-trifluorophenyl)ethan-1-one | [3] |

| Synonyms | 2',3',6'-Trifluoroacetophenone |[2][6] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for structure verification. The National Institute of Standards and Technology (NIST) provides key data for this compound.[4]

-

Mass Spectrum: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. For 2',3',6'-Trifluoroacetophenone, the most prominent peaks would be a strong absorption in the carbonyl (C=O) stretching region (typically ~1690-1710 cm⁻¹) and characteristic C-F stretching bands.[4]

Plausible Synthetic Pathways

The synthesis of 2',3',6'-Trifluoroacetophenone is not widely documented in standard literature. However, based on fundamental organic chemistry principles, two robust and plausible pathways can be proposed. The choice between them depends on the availability of starting materials and desired scale.

Pathway A: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

This is the most direct and classical approach for synthesizing aryl ketones.[7][8] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated and attacks the electron-rich aromatic ring.[9]

Causality and Experimental Choices:

-

Starting Material: 1,2,4-Trifluorobenzene is the logical precursor.

-

Acylating Agent: Acetyl chloride or acetic anhydride are standard choices. Acetyl chloride is often more reactive.

-

Catalyst: A strong Lewis acid, such as aluminum trichloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[9] A stoichiometric amount is necessary because the product ketone complexes with the catalyst.[7]

-

Regioselectivity: This is the critical challenge. Fluorine is an ortho-, para-directing group, but it is also deactivating. In 1,2,4-trifluorobenzene, the three fluorine atoms create a complex electronic environment. Acylation is most likely to occur at the position least sterically hindered and least electronically deactivated, which is C-5 (para to the fluorine at C-2 and ortho to the fluorine at C-4). This would lead to 2,4,5-trifluoroacetophenone. To obtain the desired 2,3,6-isomer, the acylation would need to occur at the C-1 position of a 1,2,5-trifluorobenzene, which is not the common isomer. Therefore, for this specific target, a Friedel-Crafts reaction on 1,2,4-trifluorobenzene is unlikely to yield the desired product and highlights the importance of choosing the correct starting isomer. A more viable Friedel-Crafts approach would start with 1,2,5-trifluorobenzene .

Caption: Friedel-Crafts Acylation Workflow.

Detailed Protocol (Hypothetical):

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

-

Charging Reagents: The flask is charged with anhydrous aluminum trichloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane). The mixture is cooled to 0°C in an ice bath.

-

Substrate Addition: 1,2,5-Trifluorobenzene (1.0 eq) is added to the stirred suspension.

-

Acylating Agent Addition: Acetyl chloride (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by TLC or GC.

-

Workup: The reaction is carefully quenched by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Pathway B: Grignard Reaction Approach

An alternative strategy involves the formation of an organometallic reagent from a suitable aryl halide, followed by reaction with a trifluoroacetylating agent. This method offers excellent regiochemical control, as the position of the ketone is determined by the initial placement of the halogen. A patent for a related compound outlines a similar process.[10]

Causality and Experimental Choices:

-

Starting Material: 1-Bromo-2,3,6-trifluorobenzene would be the ideal precursor. The bromine atom is selectively converted into the Grignard reagent.

-

Grignard Formation: Magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) are used to form the arylmagnesium bromide.

-

Acylating Agent: A suitable electrophile is needed. N,N-dimethyltrifluoroacetamide or ethyl trifluoroacetate could serve this purpose. The Grignard reagent will add to the carbonyl of the acylating agent.

-

Workup: An acidic workup is required to protonate the intermediate and yield the final ketone product.

Caption: Grignard Synthesis Workflow.

Detailed Protocol (Hypothetical):

-

Setup: A flame-dried flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine (to initiate the reaction) under a nitrogen atmosphere.

-

Grignard Formation: A solution of 1-Bromo-2,3,6-trifluorobenzene (1.0 eq) in anhydrous THF is added slowly to the magnesium. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.

-

Acylation: The resulting Grignard solution is cooled to 0°C. A solution of ethyl acetate (1.1 eq) in anhydrous THF is added dropwise.

-

Reaction: The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stir for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo, and the resulting crude oil is purified by column chromatography on silica gel.

Reactivity and Synthetic Utility

The unique substitution pattern of 2',3',6'-Trifluoroacetophenone dictates its reactivity.

-

Electrophilic Ketone: The three electron-withdrawing fluorine atoms on the phenyl ring pull electron density away from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated acetophenone. This enhances its reactivity towards nucleophiles. This is analogous to the increased reactivity of 2,2,2-trifluoroacetophenone compared to acetophenone.[11] Consequently, it is an excellent substrate for:

-

Reductions: Easily reduced to the corresponding alcohol using agents like sodium borohydride.

-

Grignard/Organolithium Additions: Reacts readily with organometallic reagents to form tertiary alcohols.

-

Wittig Reactions: Can be converted to alkenes.

-

-

Deactivated Aromatic Ring: The fluorine atoms deactivate the ring towards further electrophilic aromatic substitution. This property is synthetically useful as it prevents unwanted side reactions on the aromatic core during modifications of the ketone group.

-

Potential as an Organocatalyst: Ketones, particularly electron-deficient ones like 2,2,2-trifluoroacetophenone, are known to act as effective organocatalysts for oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide.[12] It is highly plausible that 2',3',6'-Trifluoroacetophenone could exhibit similar catalytic activity, representing a promising area for research.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The Safety Data Sheet (SDS) for this and similar compounds provides critical information.[13]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Hazard Statements | Irritating to eyes, respiratory system, and skin. | [2] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. | [2][13] |

| First Aid (Eyes) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2] |

| Storage Conditions | Stable under recommended storage conditions. Keep in a cool, dry place. Avoid moisture. | [13] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents. | [13] |

| Disposal | Dispose of via a licensed professional waste disposal service. |[13] |

Conclusion and Future Outlook

2',3',6'-Trifluoroacetophenone is a specialized chemical intermediate whose value lies in the precise electronic modulation provided by its unique fluorine substitution pattern. While its synthesis requires careful consideration of regiochemistry, pathways utilizing either Friedel-Crafts or Grignard methodologies are feasible. Its enhanced electrophilicity at the carbonyl carbon makes it a versatile substrate for a range of nucleophilic additions, and its deactivated aromatic ring provides stability against undesired side reactions.

Future research into this compound could focus on its incorporation into novel pharmaceutical scaffolds, leveraging its specific electronic and steric properties to achieve desired biological activity. Furthermore, exploring its potential as an organocatalyst in oxidation chemistry presents an exciting and untapped avenue for investigation. This guide serves as a foundational resource for scientists looking to harness the unique potential of this fluorinated building block.

References

- 208173-22-2 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTWFzIlo4_4WyXc0Yt-5UMBTBnHErOAdORaR_4NTmp9OvjbduJxxxvTcYYFz1g-9TVTUKlnhNXvRRUb5QNP8lprUEzQtuCpGDcfBLmeHqAGT9HhQkO4-QWERrFGrqtOoWgvr3W1sWr1WDsg==]

- 208173-22-2 | 2,3,6-trifluoroacetophenone - Alachem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGonfEmidliHu_oUhsjHZBe_i82dSQbxGinW4boIc4n0sz6MXUhdCDkGqJvwxNa468lDSgngsvg4xj5qotx0lvODT84POYfYbs6Y9zL2F_-hcM6mSKlh_jLT2OlJFgGtTJD3xFvykE4kQ==]

- The Role of Trifluoroacetophenone Derivatives in Drug Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT-p0kzA5p7huXdbb8AZ0E30yrYubqWueHGob8YvHeuHVcBnueVK896YXmcQEGT2c-9U01dFcvcTS41B28D7ArT6tBWx7Ut2Xri1ngxnNoA6jCjIMfCZKLK20EKduBczYlTzFeCaWKo_hM4pOmtd4Xt2tVbg0Bt6nTFtDOdaz7A3mpfqm-MMMtyhiDARrp99U4PGrZZZcZC6YryWRLHOiiwTLJ_KFryDO_mBUbWwsL]

- 2,3,6-Trifluoroacetophenone - NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFD492-iCJJYx0aRAE6Q2SJzUcEb8x82_lyU98wH4H6k25NSQZx8VOg7jLxvRhdulJFhApdOk8iBOrEBmOuBcZHZmUjrsml31KILPAG9fuKVoN0vSsW1sJk3eMsnpq2KzO-FEs3pjqGrdmVMGupldTbRKr]

- 2′,3′,6′-Trifluoroacetophenone, CAS 208173-22-2 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEGCAh76HSaOhGuv61u35PUjbwKK6YLEJvkNRM8_O6to_KtIegPUyXyukjBA4VfRH55J3YjQpHP5u9_9LtTkpaSOjAFfd9BpZmLQLWa792qwRPKMhWK_ivSrwX0QoSTD0snPOHwIj9AGGHJL6n58RzMvmq0oAiIfeARXrMqUgfB9S-dXwzqpg6]

- Synthesis of 2,3,6-trifluorobenzyl chloride - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2etLYzHKFDXlMYoJX12WPGOYLBNEt2DXkgreGeEkYm1lsKTcpfPdxuLM2l7BVmbs9MlmHtW1w1dJQTYOkapHowQcEhX-Sr89-y9AsugJfzjvrNwpvC68_nl4zPtdMH_0h0z8nSJPxxVPK34BXlAI=]

- 2',3',6'-TRIFLUOROACETOPHENONE | 208173-22-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-i01xTiNujjskWMu7Hh2hMUoeZbhzEkfw1F0nfqaxrON2_PfIgKmYFzzomq9pfM5Vck-Hoa8SbgrfP_ISmzDH3HXwpWhvs0llO5gZz66701p2IdfSslnciDgbvoP-MEzo0D9olSCwGUC-iNc3jFpaXh4xiAJny7iIp7lsjFYHA==]

- Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhrU-2lPUswcMcQxU_DNjULhnXoIurOCuVi2FdS7GhgHbjRK9AED8gLHcx-35l0PwGDmN6E8GidMBtLQ6CtpquLnd97YiQcQR1bRtbo4MXpYLOGBnoo-wTYeS_G7gudfkL6qOqgqqiUPB5VC0=]

- MSDS of 2',3',6'-Trifluoroacetophenone - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS-wMrVH3ifIG4IBtlToBS7JYEcnXNfYrB8tb9toUxpv2d4Unvo0aTH1MWsJNnJ7GDvEq9UBnCKJXtU2GEsqPNUxNTBY9r6750H4-Nx9pdcH1Mpy3GCTl0Peq-i-ob5a_d6r7t1oInc3yXT3lDqqHPUOM=]

- Reactivity comparison of trifluoroacetophenone and acetophenone - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4sbf5CH7e7l7w5asLtiNszJZ2kc3HY9QMxiuLqBS3vtbLxs4nLnxrztUKOVOVN3qGt71SYM9_CblmUJXFGtyY3Y0RV0U30vlFOwwjPrpc-U-QExWi7C62xQPB9Bzh8XdngfmH5UZAXtZzCoYyJB03zA-kSxm16tP1A6zQnsevUpdmxq7MtJihPN8mVR1L5GQ1XT45GWyJjeJ5-5lUvkGQrrv6UWtdnXrBc11beNQqC0neDxQKH-uNK82xSvQCI9U7UM8=]

- Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqfucTsGNXY5Szg165Ik9XU1Jrq56Y8DU8l0kWwjHUlf1pzBzHeqKU_X_DYpckgM65ZJTyNk9kS6eUguP2FC29V3Qeq4YZH-MelUF3OFQPTUFXt1Xwic62Qvj4Blf-ubpgqkB4qFldycg=]

- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo5004598]

- Friedel–Crafts Acylation - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Friedel-Crafts Acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 208173-22-2 | CAS DataBase [m.chemicalbook.com]

- 3. 208173-22-2 | 2,3,6-trifluoroacetophenone - Alachem Co., Ltd. [alachem.co.jp]

- 4. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 2',3',6'-TRIFLUOROACETOPHENONE | 208173-22-2 [chemicalbook.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to 2',3',6'-Trifluoroacetophenone

Section 1: Introduction and Strategic Overview

2',3',6'-Trifluoroacetophenone is a specialty fluorinated aromatic ketone that serves as a highly valuable and versatile building block in modern organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring imparts a unique combination of steric and electronic properties, making it a compound of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science.[1] The presence of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, which are critical parameters in the design of new pharmaceuticals and bioactive compounds.[2][3]

This guide provides an in-depth technical overview of 2',3',6'-trifluoroacetophenone, moving beyond a simple recitation of data. It is designed to offer field-proven insights into its synthesis, reactivity, and application, grounded in the principles of physical organic chemistry. We will explore the causal relationships between its structure and chemical behavior, present validated experimental protocols, and offer a forward-looking perspective on its utility for drug development professionals and research scientists.

Section 2: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and physical characteristics of 2',3',6'-trifluoroacetophenone are summarized below. While experimentally determined data for some properties of this specific isomer are not widely published, values can be estimated using validated computational methods.

Table 1: Chemical Identity and Physical Properties of 2',3',6'-Trifluoroacetophenone

| Property | Value | Source(s) |

| CAS Number | 208173-22-2 | [4][5] |

| Molecular Formula | C₈H₅F₃O | [4][5] |

| Molecular Weight | 174.12 g/mol | [4][5] |

| IUPAC Name | 1-(2,3,6-trifluorophenyl)ethan-1-one | [4] |

| Purity | Typically ≥97% | [6] |

| Appearance | Data not widely available; likely a liquid or low-melting solid | |

| Boiling Point | Not experimentally published; predicted values vary | [7] |

| Melting Point | Not experimentally published | [7] |

| Density | Not experimentally published | [7] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum for 2',3',6'-trifluoroacetophenone is available through the NIST database.[4] Key characteristic absorptions would include a strong C=O stretching band for the ketone (typically ~1700 cm⁻¹) and multiple C-F stretching bands in the fingerprint region (~1100-1400 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available via NIST.[4] The molecular ion peak (M⁺) would be observed at m/z = 174.12. Common fragmentation patterns would likely involve the loss of the methyl group (CH₃•) and the acetyl group (CH₃CO•).

-

-

¹H NMR: A singlet for the methyl protons (CH₃) would be expected around δ 2.6 ppm. The aromatic region would show complex multiplets for the two aromatic protons, with coupling to adjacent fluorine atoms.

-

¹³C NMR: The carbonyl carbon would appear significantly downfield (>190 ppm). Signals for the aromatic carbons would be split due to C-F coupling, providing structural confirmation.

-

¹⁹F NMR: Three distinct signals would be expected, each showing coupling to the other fluorine atoms and adjacent aromatic protons, confirming the 2,3,6-substitution pattern.

-

Section 3: Synthesis Methodology: A Validated Approach

The synthesis of polysubstituted aromatic compounds like 2',3',6'-trifluoroacetophenone requires a robust and regioselective strategy. The most logical and industrially scalable approach is the Friedel-Crafts acylation of the corresponding trifluorinated benzene precursor.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The core transformation involves the reaction of 1,2,4-trifluorobenzene with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Caption: Proposed synthesis of 2',3',6'-Trifluoroacetophenone via Friedel-Crafts acylation.

Detailed Step-by-Step Experimental Protocol:

-

System Preparation (Self-Validation Checkpoint 1): All glassware must be rigorously dried in an oven (≥120 °C) and assembled hot under a stream of dry nitrogen or argon. The rationale is that the Lewis acid catalyst, AlCl₃, is extremely hygroscopic and will be deactivated by trace moisture, halting the reaction.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a reflux condenser, charge anhydrous aluminum chloride (1.2 equivalents). Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and cool the slurry to 0 °C in an ice-water bath.

-

Acylium Ion Formation (Causality): Slowly add acetic anhydride (1.1 equivalents) dropwise to the AlCl₃ slurry. This exothermic reaction forms the reactive electrophile, the acylium ion (CH₃CO⁺), complexed with the Lewis acid. Maintaining a low temperature is critical to prevent side reactions.

-

Electrophilic Aromatic Substitution: Once the acylium ion is formed, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The electron-rich aromatic ring attacks the electrophilic acylium ion. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours.

-

Reaction Monitoring (Self-Validation Checkpoint 2): Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot of the reaction mixture in cold dilute HCl. The disappearance of the 1,2,4-trifluorobenzene starting material indicates completion.

-

Workup and Quenching: Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction, hydrolyzes the aluminum complexes, and moves the product into the organic layer.

-

Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2',3',6'-trifluoroacetophenone.

Section 4: Chemical Reactivity and Mechanistic Insights

The chemical behavior of 2',3',6'-trifluoroacetophenone is dominated by the powerful electronic effects of the three fluorine atoms.[9]

1. Carbonyl Group Reactivity: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[9] Although not directly attached to the acetyl group (unlike in α-fluoroacetophenones), the three fluorine atoms on the ring inductively withdraw electron density. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated acetophenone.[10][11] This enhanced reactivity is a key feature for its use in synthesizing more complex molecules.

2. Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the -I effect of the fluorine atoms. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atoms, a reactivity profile that can be exploited for further functionalization.[9] The acetyl group itself is a strong deactivating and meta-directing group for EAS, but its influence is superimposed on the complex directing effects of the three fluorine atoms.

Caption: Key sites of nucleophilic attack on 2',3',6'-Trifluoroacetophenone.

Section 5: Applications in Research and Drug Development

While specific, commercialized applications of 2',3',6'-trifluoroacetophenone are proprietary or in development, its value lies in its role as an advanced chemical intermediate.[6]

-

Pharmaceutical Synthesis: Fluorinated acetophenones are foundational elements for a wide array of drug candidates.[1] The 2,3,6-trifluoro substitution pattern provides a unique scaffold for creating new chemical entities. By modifying the acetyl group (e.g., through reduction, oxidation, or condensation reactions), medicinal chemists can access novel fluorinated alcohols, esters, and heterocyclic systems. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drugs.

-

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop potent and stable herbicides, pesticides, and fungicides.[1][3] The unique electronic signature of this molecule can be leveraged to design agents with high target specificity and optimal environmental persistence.

-

Materials Science: Polyfluorinated aromatic compounds are precursors to high-performance polymers and liquid crystals. The properties of 2',3',6'-trifluoroacetophenone make it a candidate for incorporation into specialty polymers where thermal stability, chemical resistance, and specific dielectric properties are required.

Section 6: Safety, Handling, and Storage

As a specialty chemical, 2',3',6'-trifluoroacetophenone requires careful handling in a controlled laboratory environment. The toxicological properties have not been thoroughly investigated, and caution is advised.[1]

Table 2: Hazard Identification and Recommended Precautions

| Hazard Category | GHS Classification & Statements | Recommended Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile or other appropriate chemical-resistant gloves. Avoid contact with skin. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles. |

| Respiratory Irritation | H335: May cause respiratory irritation. | Handle only in a well-ventilated fume hood. Avoid breathing vapors or mist. |

| Storage | Stable under recommended storage conditions. | Store in a tightly sealed container in a cool, dry, well-ventilated area. |

| Incompatibilities | Acids, acid chlorides, acid anhydrides, oxidizing agents. | Store away from incompatible materials to prevent hazardous reactions. |

Source: Based on available Safety Data Sheet (SDS) information.[1]

Section 7: References

-

Title: MSDS of 2',3',6'-Trifluoroacetophenone. Source: Capot Chemical. URL: [Link]

-

Title: 2,3,6-Trifluoroacetophenone. Source: Cheméo. URL: [Link]

-

Title: The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A mild and efficient one-pot synthesis of acetophenones from oxidation of aryl ethylenes. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: The Role of Fluoroacetophenone Derivatives in Modern Chemical Synthesis. Source: APIChem. URL: [Link]

-

Title: 2,3,6-Trifluoroacetophenone. Source: NIST WebBook. URL: [Link]

-

Title: 2',3',6'-Trifluoroacetophenone - CAS:208173-22-2. Source: Sunway Pharm Ltd. URL: [Link]

-

Title: a) Reactivity comparison of trifluoroacetophenone and acetophenone. Source: ResearchGate. URL: [Link]

-

Title: Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. Source: PubMed. URL: [Link]

-

Title: Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... Source: ResearchGate. URL: [Link]

-

Title: New process for friedel-crafts reaction, and catalyst therefore. Source: Google Patents. URL:

-

Title: 2',3',6'-Trifluoroacetophenone. Source: Oakwood Chemical. URL: [Link]

-

Title: 2', 3', 6'-Trifluoroacetophenone, min 97%, 1 gram. Source: CP Lab Safety. URL: [Link]

-

Title: Friedel-Crafts Acylation: alternative reagents. Source: YouTube. URL: [Link]

-

Title: Method for synthesizing m-trifluoromethyl acetophenone. Source: Google Patents. URL:

-

Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Source: NIH National Center for Biotechnology Information. URL: [Link]

-

Title: Friedel Crafts Acylation of Benzene Reaction Mechanism. Source: YouTube. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2',3',6'-Trifluoroacetophenone - CAS:208173-22-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Polysubstituted Fluorinated Ketones

An In-Depth Technical Guide to 2',3',6'-Trifluoroacetophenone: Synthesis, Properties, and Applications in Chemical R&D

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. 2',3',6'-Trifluoroacetophenone (CAS No. 208173-22-2) represents a highly valuable, yet specific, building block within this chemical space. Its molecular formula, C₈H₅F₃O, belies a nuanced electronic and steric profile conferred by the trifluorinated phenyl ring bonded to an acetyl group. This unique substitution pattern—with fluorine atoms positioned ortho, meta, and para relative to each other—creates a potent combination of inductive electron withdrawal and steric influence. This guide offers an in-depth technical overview of 2',3',6'-trifluoroacetophenone, designed for researchers, medicinal chemists, and process development scientists who seek to leverage its properties for the synthesis of novel, high-performance molecules. We will move beyond simple data recitation to explore the causal relationships between its structure and its chemical behavior, providing both field-proven insights and robust experimental methodologies.

Section 1: Physicochemical and Spectroscopic Profile

A molecule's utility is fundamentally dictated by its intrinsic properties. This section details the known physical, chemical, and spectroscopic data for 2',3',6'-Trifluoroacetophenone, providing the foundational knowledge required for its effective use in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of 2',3',6'-Trifluoroacetophenone are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 208173-22-2 | [NIST[1], Santa Cruz Biotechnology[2]] |

| Molecular Formula | C₈H₅F₃O | [NIST[1], Santa Cruz Biotechnology[2]] |

| Molecular Weight | 174.12 g/mol | [NIST[1], Santa Cruz Biotechnology[2]] |

| Purity (Typical) | ≥97% | [ESD MEDİKAL[3]] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [Oakwood Chemical[4]] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [Oakwood Chemical[4]] |

Spectroscopic Characterization

Structural confirmation is paramount in synthesis. While a complete public NMR dataset for this specific isomer is elusive, a combination of known spectra and expert analysis provides a reliable characterization profile.

Infrared (IR) Spectroscopy: The gas-phase IR spectrum available from the NIST WebBook provides key diagnostic peaks. A strong absorption band is expected in the range of 1690-1715 cm⁻¹, characteristic of an aromatic ketone C=O stretch. The exact position is influenced by the electron-withdrawing fluorine atoms. Additional prominent bands corresponding to C-F stretching (typically 1100-1350 cm⁻¹) and aromatic C=C stretching (approx. 1450-1600 cm⁻¹) would be present.[1]

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion (M⁺) peak at m/z = 174, confirming the molecular weight.[1] A prominent fragment is expected at m/z = 159, corresponding to the loss of the methyl group ([M-CH₃]⁺). Another key fragment would be the trifluorobenzoyl cation at m/z = 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis: While a public experimental spectrum is not available, a Certificate of Analysis for a commercial sample confirms its structure via ¹H NMR.[5] Based on fundamental principles and data from related isomers, the expected spectra are as follows:

-

¹H NMR:

-

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.6-2.7 ppm. This region is typical for an acetyl methyl group, with a slight downfield shift due to the deshielding effect of the aromatic ring.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 4'-position and the proton at the 5'-position will appear as complex multiplets due to multiple H-H and H-F couplings. The intricate splitting patterns arise from ortho, meta, and para couplings to each other and to the neighboring fluorine atoms (²JHF, ³JHF, ⁴JHF).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected around δ 190-195 ppm.

-

Methyl Carbon (CH₃): Expected around δ 28-32 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. Carbons directly bonded to fluorine (C2', C3', C6') will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The remaining carbons will show smaller, multi-bond C-F couplings.

-

-

¹⁹F NMR: Three distinct signals are expected, one for each fluorine atom. Each signal will appear as a multiplet (likely a doublet of doublets or more complex) due to F-F and F-H couplings. The chemical shifts will be highly dependent on their position relative to the acetyl group.

Section 2: Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves in reactions is critical for its application. The most logical and industrially relevant synthesis of 2',3',6'-Trifluoroacetophenone is via Friedel-Crafts acylation.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures and is adapted for the specific substrate.[4][6] The reaction involves the electrophilic substitution of an acyl group onto the 1,2,4-trifluorobenzene ring. The acetyl group directs to the least sterically hindered position that is still activated for substitution, which is the carbon para to the 3-fluoro and ortho to the 2-fluoro substituent.

Reactants:

-

1,2,4-Trifluorobenzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (conc.)

-

Ice

Step-by-Step Methodology:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and an addition funnel. Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice/water bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The formation of the acylium ion electrophile is exothermic.[6]

-

Aromatic Addition: After the acetyl chloride addition is complete, add 1,2,4-trifluorobenzene (1.0 equivalent) dissolved in anhydrous DCM to the addition funnel. Add the solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5°C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours to ensure completion. The progress can be monitored by TLC or GC-MS.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the Friedel-Crafts acylation synthesis of 2',3',6'-Trifluoroacetophenone.

Caption: Friedel-Crafts acylation workflow.

Chemical Reactivity Profile

The reactivity of 2',3',6'-Trifluoroacetophenone is dominated by two key features: the electrophilic carbonyl carbon and the electron-deficient aromatic ring.

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding secondary alcohol, Grignard reactions to generate tertiary alcohols, and reductive amination to form substituted amines. The strong electron-withdrawing effect of the trifluorinated ring enhances the electrophilicity of the carbonyl carbon, making these reactions often proceed readily.

-

Reactions at the Aromatic Ring: The three fluorine atoms are powerful electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution (EAS). Conversely, this electron deficiency makes the ring highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine-bearing carbons that are ortho or para to the strongly deactivating acetyl group. This allows for the displacement of a fluoride ion by a suitable nucleophile (e.g., amines, alkoxides), providing a powerful method for further functionalization.

Section 3: Applications in Research and Development

While specific, commercialized applications for the 2',3',6'-isomer are not widely documented in mainstream literature, its value is inferred from the well-established role of its chemical class in creating high-value molecules.

A Strategic Synthon for Drug Discovery

The introduction of fluorine and, more specifically, trifluoromethyl groups is a proven strategy in medicinal chemistry to enhance key drug properties. These groups can improve:

-

Metabolic Stability: Blocking sites of oxidative metabolism.

-

Binding Affinity: Through favorable electrostatic interactions.

-

Lipophilicity: Aiding in membrane permeability.

Therefore, 2',3',6'-Trifluoroacetophenone serves as an ideal starting point for building more complex molecules where these attributes are desired. The ketone handle provides a versatile point for elaboration, while the fluorinated ring provides the core property-enhancing scaffold.

Precedent from Structurally Related Isomers

The utility of the trifluoroacetophenone core is clearly demonstrated by the applications of its isomers, which serve as a strong indicator of the potential of the 2',3',6'- variant.

-

Efavirenz Intermediate: 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone is a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[7] This highlights the compatibility of the trifluoroacetophenone moiety with complex, multi-step syntheses of life-saving medicines.

-

Indazole Synthesis: The isomer 2',4',6'-Trifluoroacetophenone is documented as a reactant for the synthesis of difluoro-3-methyl-1H-indazoles.[1] Indazole cores are prevalent in a wide range of biologically active compounds, particularly kinase inhibitors used in oncology.

This precedent underscores the role of trifluoroacetophenones as validated and valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Section 4: Safety and Handling

As a laboratory chemical, 2',3',6'-Trifluoroacetophenone requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Inhalation may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from your supplier for comprehensive handling and disposal information.

Conclusion

2',3',6'-Trifluoroacetophenone is a specialized chemical building block with significant potential for researchers in drug discovery and advanced materials. Its unique trifluorination pattern imparts a distinct electronic character that enhances the reactivity of the ketone and activates the aromatic ring for nucleophilic substitution. While direct applications are not yet widespread, the clear and proven value of its structural isomers in the synthesis of important pharmaceuticals validates its position as a strategic intermediate. The synthetic protocols and reactivity profiles detailed in this guide provide the necessary foundation for scientists to confidently incorporate this versatile synthon into their research and development programs.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone . National Center for Biotechnology Information. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

Experiment 1: Friedel-Crafts Acylation . University of Michigan - Chemistry. [Link]

-

2',3',4',5',6'-Pentafluoroacetophenone Spectra . SpectraBase. [Link]

-

2',3',6'-Trifluoroacetophenone . Oakwood Chemical. [Link]

-

The Friedel-Crafts acylation of benzene . Chemguide. [Link]

-

2,3,6-Trifluoroacetophenone . NIST Chemistry WebBook. [Link]

-

2', 3', 6'-Trifluoroacetophenone, min 97% . CP Lab Safety. [Link]

-

Kimyasal 6 . ESD MEDİKAL. [Link]

Sources

- 1. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. file.leyan.com [file.leyan.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to 2',3',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2',3',6'-trifluoroacetophenone, a fluorinated aromatic ketone with significant potential in synthetic chemistry. With a molecular weight of 174.12 g/mol , this compound serves as a valuable building block in the development of novel pharmaceuticals and advanced materials.[1][2] This document will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed methodologies.

Compound Profile and Physicochemical Properties

2',3',6'-Trifluoroacetophenone, identified by its CAS number 208173-22-2, is a trifluorinated derivative of acetophenone.[3] The strategic placement of three fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, making it an attractive intermediate for medicinal chemistry and material science. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring and the carbonyl carbon, while also impacting the compound's metabolic stability and binding interactions in biological systems.

Table 1: Physicochemical Properties of 2',3',6'-Trifluoroacetophenone

| Property | Value | Source |

| CAS Number | 208173-22-2 | [3][4] |

| Molecular Formula | C₈H₅F₃O | [1][3][4] |

| Molecular Weight | 174.12 g/mol | [1] |

| IUPAC Name | 1-(2,3,6-trifluorophenyl)ethan-1-one | [3][4] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 2',3',6'-trifluoroacetophenone can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two primary strategies involve Friedel-Crafts acylation and the use of organometallic reagents.

Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

A common and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[5] In this electrophilic aromatic substitution reaction, 1,2,4-trifluorobenzene is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

The fluorine atoms are ortho, para-directing; however, the substitution pattern is also influenced by steric hindrance.[7] The acylation is expected to occur at the position least sterically hindered and electronically activated, leading to the desired 2',3',6'-trifluoroacetophenone.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the acylation of fluorobenzene and can be optimized for 1,2,4-trifluorobenzene.[7]

-

In a microwave-safe reaction vessel, combine 1,2,4-trifluorobenzene (1 molar equivalent), acetic anhydride (1.5 molar equivalents), and a Lewis acid catalyst such as silica gel immobilized scandium triflate (5 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves (e.g., 100-200 watts) to maintain a temperature of 50-70°C for 15-45 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter to remove the catalyst.

-

Wash the organic filtrate with saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2',3',6'-trifluoroacetophenone.

Grignard Reaction with 2,3,6-Trifluorobenzonitrile

An alternative route involves the reaction of an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), with 2,3,6-trifluorobenzonitrile. This nucleophilic addition to the nitrile, followed by acidic workup, yields the desired ketone.[8][9] This method is particularly useful when the corresponding nitrile is readily available.

Reaction Mechanism: Grignard Synthesis

Caption: Synthesis via Grignard Reaction with a Nitrile.

Experimental Protocol: Grignard Reaction

This is a general procedure that can be adapted for the synthesis of 2',3',6'-trifluoroacetophenone.[8][10]

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 molar equivalents).

-

Add a small volume of anhydrous diethyl ether or THF.

-

Slowly add a solution of methyl bromide (1.1 molar equivalents) in the anhydrous solvent to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C.

-

Slowly add a solution of 2,3,6-trifluorobenzonitrile (1 molar equivalent) in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude ketone by flash chromatography or distillation.

Spectroscopic Characterization

The structural elucidation of 2',3',6'-trifluoroacetophenone is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for 2',3',6'-Trifluoroacetophenone

| Technique | Key Features and Interpretations |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.6 ppm. The aromatic region will show complex multiplets due to H-F coupling. |

| ¹³C NMR | The carbonyl carbon (C=O) will appear significantly downfield (~190-200 ppm). Carbons attached to fluorine will show characteristic C-F coupling constants. |

| ¹⁹F NMR | Three distinct signals are expected for the three non-equivalent fluorine atoms, with coupling between them. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 174. Characteristic fragmentation patterns include the loss of the methyl group (M-15) and the acetyl group (M-43).[3][4] |

Reactivity and Synthetic Utility

The trifluoroacetophenone core is a versatile scaffold for further chemical modifications. The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and Wittig-type reactions to form alkenes. The trifluoromethyl group enhances the reactivity of the ketone, making it a good substrate for nucleophilic additions.[11]

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms under specific conditions.

Applications in Drug Discovery and Material Science

Fluorinated organic molecules are of great interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 2',3',6'-Trifluoroacetophenone can serve as a key intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

In material science, fluorinated polymers often exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy.[12] 2',3',6'-Trifluoroacetophenone can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with applications in electronics and coatings.

Safety and Handling

2',3',6'-Trifluoroacetophenone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[13][15] In case of contact, rinse the affected area with plenty of water.[13] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[13]

Conclusion

2',3',6'-Trifluoroacetophenone is a valuable fluorinated building block with a rich chemistry. Its synthesis via established methods like Friedel-Crafts acylation and Grignard reactions provides accessible routes to this compound. The unique electronic properties conferred by the trifluorinated phenyl ring make it a promising intermediate for the development of new pharmaceuticals and high-performance materials. This guide has provided a technical foundation for researchers to understand and utilize this compound in their synthetic endeavors.

References

- Capot Chemical. (2013). MSDS of 2',3',6'-Trifluoroacetophenone.

-

National Institute of Standards and Technology. (n.d.). 2,3,6-Trifluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

- Thermo Fisher Scientific. (2012). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroacetophenone. In PubChem. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270–4276. [Link]

-

Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). GRIGNARD REACTION. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2', 3', 6'-Trifluoroacetophenone, min 97%, 1 gram. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2',3',6'-Trifluoroacetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3,6-Trifluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Reactions of Perfluoronitriles with Grignard Reagents1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4,6-Trifluorobenzonitrile. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 4. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. capotchem.com [capotchem.com]

- 14. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry

An In-depth Technical Guide to 2',3',6'-Trifluoroacetophenone

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] 2',3',6'-Trifluoroacetophenone is a key representative of this class of fluorinated building blocks.[2] This guide provides an in-depth examination of its structure, nomenclature, properties, and synthesis, offering researchers and drug development professionals a comprehensive technical resource.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 2',3',6'-Trifluoroacetophenone is systematically named and structured according to established chemical conventions.

-

IUPAC Name : 1-(2,3,6-trifluorophenyl)ethan-1-one

The structure consists of an acetophenone core, which is a benzene ring attached to an acetyl group (-COCH₃). The phenyl ring is substituted with three fluorine atoms at the 2', 3', and 6' positions. The numbering convention designates the carbon of the carbonyl group as C1, and the point of attachment on the phenyl ring as C1'. The subsequent positions on the ring are numbered accordingly.

Caption: 2D structure of 2',3',6'-Trifluoroacetophenone.

Synthesis Protocol: A Representative Approach

While multiple synthetic routes can yield 2',3',6'-Trifluoroacetophenone, a common and reliable strategy involves the acylation of a corresponding trifluorobenzene derivative. Below is a representative protocol based on established organometallic chemistry principles, designed for robustness and high yield.

Workflow: Synthesis of 2',3',6'-Trifluoroacetophenone

Caption: General workflow for the synthesis of 2',3',6'-Trifluoroacetophenone.

Step-by-Step Experimental Methodology

-

Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,2,5-trifluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Expert Insight: Anhydrous conditions are absolutely critical. Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water, halting the reaction.

-

-

Lithiation : The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 2 hours.

-

Causality: The strong base deprotonates the most acidic proton on the trifluorobenzene ring, which is the one sterically accessible and flanked by fluorine atoms, to form the highly reactive trifluorophenyllithium intermediate. The low temperature is required to maintain the stability of this intermediate.

-

-

Acylation : Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stir for an additional 2-3 hours.

-

Mechanism: The nucleophilic carbon of the organolithium intermediate attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate which then collapses to yield the ketone product.

-

-

Quenching and Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).

-

Self-Validation: The aqueous workup neutralizes any remaining reactive species and separates the organic product from inorganic salts. The distinct separation of layers confirms the successful partitioning of the product into the organic phase.

-

-

Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2',3',6'-Trifluoroacetophenone as the final product.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 208173-22-2 | [3][5] |

| Molecular Formula | C₈H₅F₃O | [3][5] |

| Molecular Weight | 174.12 g/mol | [2] |

| Appearance | Data not available; typically a liquid or low-melting solid | - |

Spectroscopic Data

Spectroscopic analysis provides the fingerprint of the molecule.

| Technique | Key Features and Interpretation |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) : m/z = 174.[3][5] Key Fragments : A prominent peak at m/z = 159 corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the trifluorobenzoyl cation at m/z=159, leading to further fragmentation of the aromatic ring. The base peak in acetophenones is often due to the loss of the alkyl group, resulting in the acylium ion [C₆H₅CO]⁺.[6] |

| Infrared (IR) Spectroscopy | C=O Stretch : A strong absorption band is expected in the range of 1690-1715 cm⁻¹, characteristic of an aryl ketone.[3] C-F Stretch : Strong, sharp bands typically appear in the region of 1100-1400 cm⁻¹. Aromatic C-H Stretch : Peaks observed above 3000 cm⁻¹.[3] |

| ¹H NMR Spectroscopy | -CH₃ (Acetyl group) : A singlet is expected around δ 2.6 ppm. Aromatic Protons : Two protons on the aromatic ring will show complex splitting patterns due to coupling with each other and with the three fluorine atoms (H-F coupling). The signals will be in the aromatic region (δ 7.0-8.0 ppm). |

| ¹³C NMR Spectroscopy | C=O (Carbonyl) : A signal is expected in the downfield region, typically δ > 190 ppm. Aromatic Carbons : Multiple signals in the δ 110-160 ppm range. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large ( > 240 Hz). |

| ¹⁹F NMR Spectroscopy | Three distinct signals are expected, one for each fluorine atom, unless accidental chemical shift equivalence occurs. The signals will show complex splitting due to F-F and F-H couplings. |

Handling, Safety, and Storage

As with any laboratory chemical, proper handling of 2',3',6'-Trifluoroacetophenone is paramount for safety.

-

Hazard Identification : Classified as an irritant. It may cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Fire Safety : While data for this specific isomer is limited, related compounds like 2,2,2-trifluoroacetophenone are flammable liquids.[8] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Drug Development

Fluorinated acetophenones are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[9][10] The presence of the trifluorinated phenyl ring imparts unique electronic properties and can significantly enhance the biological profile of a target molecule.

-

Medicinal Chemistry : The trifluoromethyl group is a well-known bioisostere for groups like chlorine and methyl but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence drug-receptor interactions.[1] It is frequently used to block metabolic oxidation sites, thereby increasing the in vivo half-life of a drug candidate.[1]

-

Synthetic Building Block : 2',3',6'-Trifluoroacetophenone serves as a versatile precursor. The ketone functionality can be readily transformed into a variety of other functional groups (alcohols, amines, heterocycles), allowing for its incorporation into more complex molecular scaffolds. This makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[11]

References

- 2′,3′,6′-Trifluoroacetophenone, CAS 208173-22-2 | SCBT. Santa Cruz Biotechnology.

- MSDS of 2',3',6'-Trifluoroacetophenone. Capot Chemical.

- 2', 3', 6'-Trifluoroacetophenone, min 97%, 1 gram. CP Lab Safety.

- 2',4',6'-Trifluoroacetophenone. Chem-Impex.

- 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. PubChem.

- 2,3,6-Trifluoroacetophenone. NIST WebBook.

- The Royal Society of Chemistry.

- 2',4',6'-Trifluoroacetophenone 5g. P212121 Store.

- 2,2,2-Trifluoroacetophenone 99 434-45-7. Sigma-Aldrich.

- 2',4',6'-TRIFLUOROACETOPHENONE CAS. ChemicalBook.

- 2,2,2-Trifluoroacetophenone - SAFETY D

- 2,2,2-Trifluoroacetophenone was used in the synthesis of new fluorin

- 2,2,2-Trifluoroacetophenone 99 434-45-7. Sigma-Aldrich.

- SAFETY D

- Trifluoroacetophenone(434-45-7) 1H NMR. ChemicalBook.

- 2',3',4',5',6'-pentafluoroacetophenone(652-29-9) 1 h nmr. ChemicalBook.

- 2',4',6'-TRIFLUOROACETOPHENONE(51788-77-3)FT-IR. ChemicalBook.

- 2',3',6'-Trifluoroacetophenone. Oakwood Chemical.

- 2',3',6'-TRIFLUOROACETOPHENONE | 208173-22-2. ChemicalBook.

- 2,3,6-Trifluoroacetophenone. NIST WebBook.

- 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis. ChemicalBook.

- Trifluoroacetophenone(434-45-7) IR2 spectrum. ChemicalBook.

- 2',4',5'-Trifluoroacetophenone(129322-83-4) 1H NMR. ChemicalBook.

- 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry.

- a) Reactivity comparison of trifluoroacetophenone and acetophenone...

- Method for synthesizing m-trifluoromethyl acetophenone.

- Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone.

- 2′,3′,6′-Trifluoroacetophenone, CAS 208173-22-2. Santa Cruz Biotechnology.

- 2'-Methyl-2,2,2-trifluoro-acetophenone - MS (GC) - Spectrum. SpectraBase.

- 2,2,2-Trifluoroacetophenone 99 434-45-7. Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Mass spectral interpret

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.

- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe

- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. PMC - NIH.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 4. 2',3',6'-TRIFLUOROACETOPHENONE | 208173-22-2 [chemicalbook.com]

- 5. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 6. asdlib.org [asdlib.org]

- 7. capotchem.com [capotchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 1-(2,3,6-trifluorophenyl)ethanone

An In-Depth Technical Guide to the Physical Properties of 1-(2,3,6-Trifluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2,3,6-trifluorophenyl)ethanone (CAS No: 208173-22-2).[1] Intended for researchers, synthetic chemists, and drug development professionals, this document synthesizes available data on the compound's identity, physicochemical characteristics, and safety protocols. Furthermore, it outlines the principles of its spectroscopic characterization and presents a validated experimental workflow for determining a key physical property. The causality behind experimental choices and the importance of data integrity are emphasized throughout, reflecting field-proven insights for laboratory application.

Introduction

1-(2,3,6-Trifluorophenyl)ethanone, also known as 2',3',6'-trifluoroacetophenone, is a fluorinated aromatic ketone. The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and physicochemical characteristics, making it a valuable intermediate in various synthetic applications. Fluorinated building blocks are of paramount importance in medicinal chemistry and materials science, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to target molecules. This guide serves as a centralized resource for the essential physical data required for the effective handling, characterization, and utilization of this compound in a research and development setting.

Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and storage.

Chemical Identifiers

The following table summarizes the key identifiers for 1-(2,3,6-trifluorophenyl)ethanone.

| Identifier | Value | Source |

| Compound Name | 1-(2,3,6-Trifluorophenyl)ethanone | [1] |

| Synonyms | 2',3',6'-Trifluoroacetophenone | [2][3] |

| CAS Number | 208173-22-2 | [1][2] |

| Molecular Formula | C₈H₅F₃O | [1][2] |

| Molecular Weight | 174.12 g/mol | [1][2] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior under various experimental conditions. The data presented below has been aggregated from chemical supplier databases and predictive models.

| Property | Value | Significance & Experimental Insight |

| Appearance | Colorless liquid | [2][3] |

| Melting Point | Approx. -20 °C | [2][3] |

| Boiling Point | Approx. 105 °C (Observed); 187.2 °C (Predicted) | [2][3] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 65 °C | [2] |

| Refractive Index | 1.467 (Predicted) | [2] |

| Solubility | Soluble in organic solvents (ethanol, ether, chloroform); Insoluble in water.[2][3] | This dictates appropriate solvent systems for reactions and purification (e.g., extraction from an aqueous phase with an organic solvent). |

| Vapor Pressure | 0.637 mmHg at 25 °C | [2] |